2-Butoxy-3-chloro-5-methylpyridine
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Overview
Description
2-Butoxy-3-chloro-5-methylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a butoxy group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-chloro-5-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with butanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
2-Butoxy-3-chloro-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-3-chloro-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The butoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine and methyl groups contribute to its binding affinity and specificity for certain biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-5-chloro-3-methylpyridine: Similar structure but with different substitution pattern.
2-Chloro-5-methylpyridine: Lacks the butoxy group, resulting in different chemical properties.
3-Chloro-5-methylpyridine: Lacks the butoxy group and has a different substitution pattern.
Uniqueness
2-Butoxy-3-chloro-5-methylpyridine is unique due to the presence of the butoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-butoxy-3-chloro-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-4-5-13-10-9(11)6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLSENWCFUVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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